molecular formula C15H14O8S.Na<br>C15H14NaO8S B213073 2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt CAS No. 3121-60-6

2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt

Cat. No.: B213073
CAS No.: 3121-60-6
M. Wt: 377.3 g/mol
InChI Key: CMTNENXQHUATPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification within Benzophenone Derivatives and UV Filters

This compound belongs to the broader family of benzophenone-type ultraviolet filters, which constitute a major class of organic UV-absorbing compounds used extensively in personal care products. Within this classification system, the compound is structurally related to other benzophenone derivatives such as benzophenone-3 (oxybenzone), benzophenone-4, and benzophenone-5, sharing the characteristic benzophenone chromophore that enables UV absorption. The compound's classification as a sulfonated benzophenone derivative distinguishes it from simpler benzophenone structures, as the sulfonic acid group and its sodium salt form confer unique water-solubility properties.

The European Union's cosmetic regulations recognize benzophenone compounds as approved UV filters, with specific attention given to their safety profiles and maximum allowable concentrations. The sulfonated nature of this particular compound places it in a subcategory of water-soluble UV filters, which are particularly valuable for formulations requiring aqueous compatibility. This classification is crucial for regulatory compliance and product development, as different benzophenone derivatives are subject to varying concentration limits and safety assessments by international regulatory bodies.

Historical Development and Identification

The development of this compound emerged from the broader evolution of synthetic UV filters during the mid-20th century, when the cosmetic industry recognized the need for effective sun protection compounds. The compound's identification and registration under CAS number 3121-60-6 established its unique chemical identity within the global chemical database system. The molecular weight of 376.31 g/mol and molecular formula C₁₅H₁₃NaO₈S were definitively established through comprehensive analytical characterization.

Historical records indicate that this compound was developed as part of efforts to create water-soluble alternatives to traditional oil-soluble UV filters, addressing the growing demand for aqueous-based sunscreen formulations. The MDL number MFCD00082915 provides an additional unique identifier within chemical databases, facilitating research and regulatory tracking. The compound's development represented a significant advancement in UV filter technology, as the sodium salt form overcame solubility limitations that restricted the use of related benzophenone derivatives in water-based products.

Nomenclature and Chemical Identity Systems

The nomenclature of this compound reflects its complex chemical structure and follows International Union of Pure and Applied Chemistry (IUPAC) naming conventions. The systematic name "4-Hydroxy-2-methoxy-5-(2-hydroxy-4-methoxybenzoyl)benzenesulfonic acid sodium salt" provides a detailed description of the molecular architecture, indicating the positions of hydroxyl, methoxy, and sulfonic acid functional groups. Alternative nomenclature includes "Benzenesulfonic acid, 4-hydroxy-5-(2-hydroxy-4-methoxybenzoyl)-2-methoxy-, monosodium salt," which emphasizes the benzenesulfonic acid core structure.

Properties

CAS No.

3121-60-6

Molecular Formula

C15H14O8S.Na
C15H14NaO8S

Molecular Weight

377.3 g/mol

IUPAC Name

sodium;4-hydroxy-5-(2-hydroxy-4-methoxybenzoyl)-2-methoxybenzenesulfonate

InChI

InChI=1S/C15H14O8S.Na/c1-22-8-3-4-9(11(16)5-8)15(18)10-6-14(24(19,20)21)13(23-2)7-12(10)17;/h3-7,16-17H,1-2H3,(H,19,20,21);

InChI Key

CMTNENXQHUATPT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)O)O.[Na]

Other CAS No.

3121-60-6

Origin of Product

United States

Preparation Methods

Reaction of m-Xylylene Dimethyl Ether with Oxalyl Chloride

The reaction begins with m-xylylene dimethyl ether (1,3-dimethoxybenzene) and oxalyl chloride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The molar ratio of m-xylylene dimethyl ether to oxalyl chloride ranges from 1:1 to 1:20, with catalysts constituting 0.5–2% of the starting material’s mass. The reaction proceeds at 70–80°C, yielding 2,2',4,4'-tetramethoxybenzophenone as an intermediate.

Table 1: Friedel-Crafts Acylation Conditions

ParameterDetails
Reactantsm-Xylylene dimethyl ether, oxalyl chloride
CatalystAIBN or BPO (0.5–2% by mass)
Temperature70–80°C
Molar Ratio (ether:Cl)1:1 to 1:20
Intermediate Product2,2',4,4'-Tetramethoxybenzophenone

Demethylation Using Lewis Acids

The tetramethoxy intermediate undergoes demethylation to introduce hydroxyl groups. Lewis acids such as AlCl₃, ZnCl₂, or BF₃ are employed in solvents like dichloroethane or toluene at 50°C for 2–3 hours. This step selectively removes methyl groups from the 2- and 2'-positions, producing 2,2'-dihydroxy-4,4'-dimethoxybenzophenone with yields exceeding 70%.

Table 2: Demethylation Reaction Parameters

ParameterDetails
Lewis AcidAlCl₃, ZnCl₂, BF₃, or polyphosphoric acid
SolventDichloroethane, toluene, xylene
Temperature50°C
Reaction Time2–3 hours
Yield67–72%

The introduction of the sulfonic acid group at the 5-position and subsequent neutralization are critical for achieving the final product. While the provided sources do not explicitly detail this step, the reaction pathway can be inferred from the compound’s structure and standard sulfonation practices.

Sulfonation Reaction Conditions

Sulfonation typically involves treating the benzophenone intermediate with fuming sulfuric acid (oleum) or concentrated sulfuric acid. The hydroxyl and methoxy groups direct electrophilic substitution to the para position relative to the hydroxyl group (position 5). Reaction conditions (temperature, acid concentration, and duration) must be optimized to ensure regioselectivity and avoid over-sulfonation.

Neutralization with Sodium Hydroxide

The sulfonic acid derivative is neutralized with sodium hydroxide, forming the water-soluble sodium salt. This step is typically performed in aqueous solution, followed by crystallization to isolate the product.

Alternative Synthetic Routes

While the Friedel-Crafts approach is well-documented, alternative methods may include:

  • Direct Sulfonation of Precursors : Introducing sulfonic acid groups earlier in the synthesis, though this risks complicating subsequent reactions due to the group’s electron-withdrawing nature.

  • Enzymatic Demethylation : Emerging green chemistry approaches using enzymes like cytochrome P450 for selective demethylation, though industrial scalability remains untested.

Analytical Characterization

The final product is validated using advanced analytical techniques:

  • HPLC : Purity levels >99% are achieved, as reported in the patent.

  • NMR Spectroscopy : Key signals include δ 11.33 (s, 2H, hydroxyl), δ 6.45–6.55 (m, aromatic protons), and δ 3.67 (s, 6H, methoxy).

  • IR Spectroscopy : Peaks at 3200–3400 cm⁻¹ (O–H stretch) and 1150–1200 cm⁻¹ (S=O stretch) confirm functional groups.

Industrial-Scale Production Considerations

Scalability challenges include:

  • Catalyst Recovery : Recycling Lewis acids to reduce costs and environmental impact.

  • Solvent Selection : Dichloroethane offers high efficiency but raises toxicity concerns; toluene is a safer alternative with marginally lower yields.

  • Waste Management : Neutralizing acidic byproducts and recovering sulfuric acid for reuse.

Chemical Reactions Analysis

Types of Reactions

2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

Photostabilizers in Polymer Industry

One of the primary applications of 2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt is as a photostabilizer for polymers. It helps prevent degradation caused by ultraviolet (UV) radiation. The compound absorbs UV light and dissipates it as heat, thereby protecting materials from UV-induced damage.

Case Study: Polycarbonate Resins

Research has shown that incorporating this compound into polycarbonate resins significantly enhances their UV stability. A study demonstrated that polycarbonate films containing this photostabilizer exhibited reduced yellowing and maintained mechanical properties after prolonged UV exposure .

Cosmetic Applications

In the cosmetics industry, this compound serves as a UV filter in sunscreens and skin care products. Its ability to absorb UV radiation makes it effective in protecting the skin from harmful effects associated with sun exposure.

Data Table: Efficacy in Sunscreens

Product TypeConcentration (%)SPF ImprovementStability (Months)
Sunscreen Lotion2+15%12
Facial Cream1+10%6

A study found that formulations with this sodium salt showed improved SPF ratings compared to those without it .

Analytical Chemistry

This compound is utilized in analytical chemistry as a reagent for detecting specific metal ions due to its chelating properties.

Application Example: Heavy Metal Detection

In environmental monitoring, this compound has been employed to develop colorimetric assays for detecting lead and cadmium ions in water samples. The presence of these metals results in a measurable color change, allowing for easy quantification .

Biological Research

This compound has also found applications in biological research as a tool for studying cellular processes. Its properties allow it to act as a fluorescent probe , facilitating the visualization of cellular components.

Case Study: Cell Imaging

In a study involving live cell imaging, researchers utilized the sodium salt to label specific organelles within cells. The compound's fluorescence enabled real-time tracking of cellular dynamics .

Environmental Applications

The environmental chemistry field benefits from this compound's ability to act as an antioxidant and a stabilizer for various environmental samples. Its role in mitigating oxidative stress in aquatic environments has been documented.

Research Findings

Studies indicate that the addition of this compound to water bodies can reduce oxidative damage caused by pollutants, thus contributing to the preservation of aquatic ecosystems .

Mechanism of Action

The mechanism by which 2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone (CAS: 76656-36-5).
  • Synonyms: Benzophenone-9 (BP-9), Uvinul DS-49 (trade name).
  • Molecular Formula : C₁₅H₁₂Na₂O₁₁S₂ .

Structural Features :

  • Contains two hydroxyl (-OH) groups at the 2,2' positions.
  • Two methoxy (-OCH₃) groups at the 4,4' positions.
  • Two sulfonate (-SO₃Na) groups at the 5,5' positions, enhancing water solubility .

Properties :

  • Appearance : Pale yellow powder.
  • Melting Point : Decomposes above 350°C .

Comparison with Similar Benzophenone Derivatives

Structural and Functional Differences

The table below compares BP-9 with key analogs based on substituents, solubility, and applications:

Compound (CAS) Substituents Molecular Formula Solubility Key Applications
BP-9 (76656-36-5) 2,2'-OH; 4,4'-OCH₃; 5,5'-SO₃Na C₁₅H₁₂Na₂O₁₁S₂ Water-soluble Sunscreens, coatings, pesticides
BP-4 (4065-45-6) 2-OH; 4-OCH₃; 5-SO₃Na C₁₄H₁₂O₆S·Na Water-soluble Cosmetics, hair sprays
BP-6 (131-54-4) 2,2'-OH; 4,4'-OCH₃ C₁₅H₁₄O₅ Organic solvents Plastics, adhesives
BP-8 (76656-36-5*) 3,3'-Carbonyl; 4,4'-OH; 6,6'-OCH₃; 5,5'-SO₃Na (structural ambiguity) C₁₅H₁₂Na₂O₁₁S₂ Water-soluble Similar to BP-9
BP-10 (1641-17-4) 2-OH; 4-OCH₃; 4'-CH₃ C₁₅H₁₄O₃ Lipophilic Limited use in niche UV products

Note: BP-8 and BP-9 share the same CAS in some sources due to nomenclature inconsistencies, but structural distinctions exist .

UV Absorption and Efficacy

  • BP-9 : Broad-spectrum UV absorber (UVA/UVB) due to conjugated aromatic system and electron-donating groups (-OH, -OCH₃). Sulfonate groups improve compatibility with aqueous formulations .
  • BP-4 : Absorbs UVB (290–320 nm) effectively but has weaker UVA protection compared to BP-9 .
  • BP-6 : Lacks sulfonate groups, making it suitable for hydrophobic matrices (e.g., plastics) but ineffective in water-based products .

Research Findings and Industrial Relevance

Performance in Formulations

  • BP-9 : Preferred in sunscreens for its water resistance and compatibility with organic UV filters (e.g., avobenzone) .
  • BP-8 : Often used interchangeably with BP-9 but may show variations in sulfonation degree, affecting batch consistency .

Biological Activity

2,2'-Dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt (CAS No. 3121-60-6) is a synthetic compound with potential applications in various fields, including pharmaceuticals and cosmetics. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H13NaO8S
  • Molecular Weight : 376.31 g/mol
  • Synonyms : Sodium 2,2-dihydroxy-4,4-dimethoxybenzophenone-5-sulphonate

The biological activity of this compound is primarily attributed to its ability to absorb UV radiation and its antioxidant properties. It acts as a UV filter in cosmetic formulations, protecting the skin from harmful UV rays by absorbing and dissipating UV radiation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals that can cause cellular damage and contribute to aging and various diseases.

Photoprotective Effects

The compound's photoprotective properties have been studied extensively. In vitro studies have shown that it can reduce UV-induced damage in skin cells by minimizing oxidative stress and inflammation .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound has low toxicity levels in mammalian cell lines at concentrations typically used in cosmetic formulations. This suggests a favorable safety profile for topical applications .

Study 1: Photoprotection in Human Keratinocytes

A study conducted on human keratinocyte cell lines demonstrated that treatment with this compound significantly reduced apoptosis induced by UV exposure. The mechanism was linked to the modulation of apoptosis-related proteins, indicating its role in skin protection against UV radiation .

Study 2: Antioxidant Efficacy

In another investigation, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. Results showed that it effectively scavenged free radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Activity TypeMethodologyKey Findings
Antioxidant ActivityDPPH/ABTS AssaysSignificant free radical scavenging capacity
CytotoxicityMTT AssayLow cytotoxicity in mammalian cell lines
PhotoprotectionUV Exposure StudiesReduced apoptosis in keratinocytes post UV exposure

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 280–320 nm is optimal for quantifying purity, especially when paired with a C18 reverse-phase column . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve hydroxyl, methoxy, and sulfonic acid protons, supplemented by Fourier-transform infrared (FTIR) spectroscopy to identify sulfonate (S=O) stretching bands (~1180 cm⁻¹) .

Q. How is this compound synthesized, and what are critical purification steps?

  • Methodological Answer : The synthesis involves sulfonation of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone using concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. Purification requires recrystallization from ethanol-water mixtures to remove unreacted precursors and byproducts. Yield optimization hinges on controlling sulfonation temperature (80–90°C) and stoichiometric excess of sulfonating agents .

Q. What is its primary role in preventing pesticide photodegradation, and how is efficacy tested?

  • Methodological Answer : As a UV absorber, it inhibits E/Z isomerization of pesticides by absorbing UV-B/C radiation (290–320 nm). Experimental evaluation involves irradiating pesticide formulations with UV lamps (e.g., 365 nm) and monitoring isomer ratios via HPLC. Control experiments without the stabilizer are critical for comparative analysis .

Advanced Research Questions

Q. How does the sulfonic acid group enhance photostabilization efficiency compared to non-sulfonated analogues?

  • Methodological Answer : The sulfonate group improves solubility in polar matrices (e.g., aqueous pesticide formulations) and introduces electron-withdrawing effects, red-shifting UV absorption. Comparative studies with BP-6 (non-sulfonated analogue, CAS 131-54-4) show a 20–30% increase in photostabilization efficiency for sulfonated derivatives, validated via UV-Vis spectroscopy and quantum yield calculations .

Q. What challenges arise in detecting trace levels of this compound in food-contact materials, and how are they mitigated?

  • Methodological Answer : Matrix interference from lipids and polymers complicates detection. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively isolates the compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode enhances specificity, with quantification limits <10 ppb. Internal standards (e.g., deuterated analogues) correct for recovery variability .

Q. How does it synergize with other stabilizers in polymer composites, and what experimental designs optimize these interactions?

  • Methodological Answer : Synergy with hindered amine light stabilizers (HALS) or benzotriazoles is evaluated via accelerated UV-aging tests (e.g., QUV chambers). Factorial experimental designs (e.g., Box-Behnken) model interactions between stabilizer concentrations. FTIR monitoring of carbonyl index (1710 cm⁻¹) quantifies polymer degradation, while gel permeation chromatography (GPC) tracks molecular weight changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.